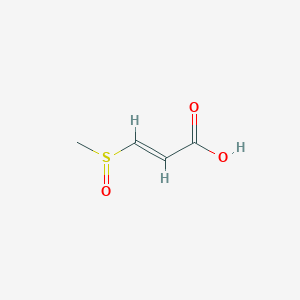

(E)-3-(Methylsulfinyl)acrylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acrylic acid is a colorless liquid and has a strong, characteristic acrid odor . It is a key raw material in the production of superabsorbent polymers, which are used in products such as diapers, adult incontinence products, and feminine hygiene products .

Synthesis Analysis

Acrylic acid can be produced by the oxidation of propylene, which is a byproduct of ethylene and gasoline production . The process involves two stages: the gas-phase oxidation of propylene to acrolein, and the gas-phase oxidation of acrolein to acrylic acid .Molecular Structure Analysis

The molecular structure of acrylic acid consists of a vinyl group and a carboxylic acid group. The vinyl group allows it to polymerize and form long-chain polymers, while the carboxylic acid group gives it its acidic properties .Chemical Reactions Analysis

Acrylic acid can undergo typical reactions of a carboxylic acid, it can form esters and salts, and it can also participate in condensation polymerization reactions . It can also copolymerize with other vinyl monomers to form copolymers .Physical And Chemical Properties Analysis

Acrylic acid is a clear, colorless liquid with a characteristic acrid odor. It is miscible with water, alcohols, ethers, and chloroform . It has a boiling point of 141°C and a melting point of 13°C .Applications De Recherche Scientifique

- Acrylic Acid Synthesis : Researchers have explored the use of selenium-modified microgel catalysts for the oxidation of acrolein to acrylic acid and oxidative alkoxylation to methyl/ethyl/butyl acrylates using hydrogen peroxide as a green oxidant . These catalysts offer high activity, selectivity, and reusability.

- Biobased Synthesis : (E)-3-(Methylsulfinyl)acrylic acid can be synthesized from biomass-derived furfural, contributing to environmentally friendly routes for maleic anhydride and acrylic acid production .

Organic Synthesis and Catalysis

Analytical Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

The market for acrylic acid and its derivatives is expected to grow, driven by increasing demand in absorbent polymers, adhesives, and sealants industries . There is also ongoing research into more sustainable methods of producing acrylic acid, such as the development of bio-based acrylic acid from renewable resources .

Propriétés

IUPAC Name |

(E)-3-methylsulfinylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3S/c1-8(7)3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUMXCMKWFESIH-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(Methylsulfinyl)acrylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(4-Chlorophenyl)-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2946366.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2946368.png)

![(3-Ethylphenyl)-[(3-methyl-1,2-oxazol-5-yl)methyl]cyanamide](/img/structure/B2946372.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B2946373.png)

![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2946382.png)

![1-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone](/img/structure/B2946383.png)

![N-(3-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)prop-2-enamide](/img/structure/B2946385.png)